molecular formula C19H12O6 B1212985 Tetracenomycin D1

Tetracenomycin D1

Cat. No. B1212985
M. Wt: 336.3 g/mol
InChI Key: RZKZJERAFMFNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracenomycin D1 is a tetracenomycin and a member of tetracenequinones.

Scientific Research Applications

Overview of Tetracenomycin D1 Research

Tetracenomycin D1 belongs to the family of tetracycline antibiotics, which have been extensively studied for their broad-spectrum antimicrobial properties. These compounds act by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and thereby exhibiting bacteriostatic effects. Tetracyclines, including tetracenomycin D1, have been successfully used in treating various infectious diseases, including respiratory tract infections and sexually transmitted diseases, and in managing conditions like acne. The emergence of resistant organisms due to efflux and ribosomal protection mechanisms has prompted research into tetracycline analogues, such as the glycylcyclines, to circumvent these resistance mechanisms. These analogues retain the antibacterial activities typical of earlier tetracyclines but are more potent against resistant organisms, including methicillin-resistant Staphylococci and vancomycin-resistant Enterococci (Zhanel et al., 2004).

Environmental Impact and Ecotoxicity

The widespread use of tetracyclines has raised concerns regarding their environmental impact and ecotoxicity. After medication, a significant portion of tetracycline antibiotics is excreted and released into the environment, leading to their presence in various ecological compartments. The persistence of tetracyclines in aquatic environments due to their hydrophilic nature poses ecological risks and potential human health damages. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may cause endocrine disruption. Consequently, there is a need for alternative processes to remove tetracyclines from waters, with advanced oxidation processes proposed as potential methods (Daghrir & Drogui, 2013).

Non-Antibiotic Properties and Applications

Beyond their antimicrobial effects, tetracyclines, including tetracenomycin D1, have been explored for their non-antibiotic properties. These include anti-inflammatory and immunomodulatory effects, which have implications for treating various non-infectious conditions. The pleiotropic actions of tetracyclines, such as their antioxidant, anti-apoptotic, and matrix metalloproteinase inhibitory activities, have prompted research into their potential therapeutic uses in a wide range of medical conditions, from amyloidoses to chronic inflammatory diseases (Stoilova et al., 2013).

properties

Product Name

Tetracenomycin D1

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

1,3,8,11-tetrahydroxy-10-methyltetracene-5,12-dione

InChI

InChI=1S/C19H12O6/c1-7-2-9(20)3-8-4-11-16(18(24)14(7)8)19(25)15-12(17(11)23)5-10(21)6-13(15)22/h2-6,20-22,24H,1H3

InChI Key

RZKZJERAFMFNMF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

Canonical SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O

synonyms

tetracenomycin D
tetracenomycin D(3)
tetracenomycin D3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracenomycin D1
Reactant of Route 2
Tetracenomycin D1
Reactant of Route 3
Tetracenomycin D1
Reactant of Route 4
Tetracenomycin D1
Reactant of Route 5
Tetracenomycin D1
Reactant of Route 6
Tetracenomycin D1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.